N-(2-Bromo-5-nitrophenyl)acetamide

Catalog No.
S1923216
CAS No.
90221-50-4
M.F
C8H7BrN2O3
M. Wt
259.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Bromo-5-nitrophenyl)acetamide

CAS Number

90221-50-4

Product Name

N-(2-Bromo-5-nitrophenyl)acetamide

IUPAC Name

N-(2-bromo-5-nitrophenyl)acetamide

Molecular Formula

C8H7BrN2O3

Molecular Weight

259.06 g/mol

InChI

InChI=1S/C8H7BrN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12)

InChI Key

RTSTZQRSWJGBNU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Br

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Br
  • Organic Synthesis: The presence of an amide bond (C(=O)N) suggests N-(2-Bromo-5-nitrophenyl)acetamide could be a useful intermediate in organic synthesis. Amide bonds are prevalent in many pharmaceuticals and functional materials, and this molecule could potentially act as a building block for more complex structures [].
  • Material Science: The nitro group (NO2) often introduces negative charge density into a molecule, potentially influencing its interaction with light or other materials. Bromo (Br) substituents can also participate in various chemical reactions. These features hint at a possible role for N-(2-Bromo-5-nitrophenyl)acetamide in material science research, but more investigation is needed [].
  • Biological Studies: The nitro group can sometimes play a role in biological processes, and some nitro-containing molecules exhibit bioactivity. However, due to the lack of specific research on N-(2-Bromo-5-nitrophenyl)acetamide, its potential biological applications are purely speculative at this point [].

N-(2-Bromo-5-nitrophenyl)acetamide is an organic compound with the chemical formula C₈H₇BrN₂O₃. It features a bromo and nitro substituent on a phenyl ring, which contributes to its unique chemical properties. The presence of the nitro group (NO₂) suggests potential reactivity in various biological processes, making it a candidate for pharmaceutical applications .

Due to its functional groups:

  • Nucleophilic Substitution: The bromo group can be replaced by nucleophiles in reactions such as:
    C6H4BrNO2+NuC6H4NuNO2+Br\text{C}_6\text{H}_4\text{BrNO}_2+\text{Nu}^-\rightarrow \text{C}_6\text{H}_4\text{NuNO}_2+\text{Br}^-
    where Nu represents a nucleophile.
  • Hydrolysis: In the presence of water, it can hydrolyze to form acetic acid and an amine:
    R CO NH R +H2OR COOH+H NR R \text{R CO NH R }+\text{H}_2\text{O}\rightarrow \text{R COOH}+\text{H NR R }
    where R is typically a methyl group and R' is the phenyl substituent.

Several methods can be employed to synthesize N-(2-Bromo-5-nitrophenyl)acetamide:

  • Bromination of Nitroaniline: Starting from 5-nitroaniline, bromination can be performed using bromine in an appropriate solvent.
  • Acetylation: The resulting bromo-nitroaniline can then be acetylated using acetic anhydride or acetyl chloride under basic conditions .

These methods highlight the compound's accessibility for research and application purposes.

N-(2-Bromo-5-nitrophenyl)acetamide has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a precursor or intermediate in drug synthesis.
  • Chemical Research: Its unique reactivity makes it useful in studying reaction mechanisms involving halides and nitro compounds .

Several compounds share structural similarities with N-(2-Bromo-5-nitrophenyl)acetamide. Here are a few notable examples:

Compound NameChemical FormulaKey Features
N-(2-Bromo-4-nitrophenyl)acetamideC₈H₇BrN₂O₃Similar halogen and nitro substitutions
N-(4-Bromo-2-nitrophenyl)acetamideC₈H₇BrN₂O₃Different positions of bromo and nitro groups
N-(2-Bromo-6-nitrophenyl)acetamideC₈H₇BrN₂O₃Variation in nitro position affecting reactivity

These compounds highlight the uniqueness of N-(2-Bromo-5-nitrophenyl)acetamide through its specific substitution pattern, which may influence its chemical behavior and biological activity differently compared to its analogs.

XLogP3

1.5

Wikipedia

N-(2-Bromo-5-nitrophenyl)acetamide

Dates

Last modified: 08-16-2023

Explore Compound Types